Agaric acid Agaric acid Agaric acid is a carbonyl compound.
Agaric acid is a natural product found in Ischnoderma benzoinum with data available.
Brand Name: Vulcanchem
CAS No.: 666-99-9
VCID: VC0517509
InChI: InChI=1S/C22H40O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20(25)26)22(29,21(27)28)17-19(23)24/h18,29H,2-17H2,1H3,(H,23,24)(H,25,26)(H,27,28)
SMILES: CCCCCCCCCCCCCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O
Molecular Formula: C22H40O7
Molecular Weight: 416.5 g/mol

Agaric acid

CAS No.: 666-99-9

Cat. No.: VC0517509

Molecular Formula: C22H40O7

Molecular Weight: 416.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Agaric acid - 666-99-9

Specification

CAS No. 666-99-9
Molecular Formula C22H40O7
Molecular Weight 416.5 g/mol
IUPAC Name 2-hydroxynonadecane-1,2,3-tricarboxylic acid
Standard InChI InChI=1S/C22H40O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(20(25)26)22(29,21(27)28)17-19(23)24/h18,29H,2-17H2,1H3,(H,23,24)(H,25,26)(H,27,28)
Standard InChI Key HZLCGUXUOFWCCN-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O
Canonical SMILES CCCCCCCCCCCCCCCCC(C(=O)O)C(CC(=O)O)(C(=O)O)O
Appearance Solid powder

Introduction

Chemical Structure and Physicochemical Properties

Agaric acid is structurally characterized by a long hydrocarbon chain (16 carbons) and three carboxylic acid groups at one terminal end, forming a tribasic fatty acid derivative . Its amphipathic nature arises from the polar carboxyl/hydroxyl groups and nonpolar alkyl chain, conferring limited water solubility but moderate solubility in dimethyl sulfoxide (DMSO) .

Table 1: Key Physicochemical Properties of Agaric Acid

PropertyValueSource
Molecular Weight416.55 g/mol
Melting Point140–142°C (dec.)
Density1.0867 g/cm³ (estimated)
Solubility in DMSO125 mg/mL (300.08 mM)
pKa2.93 (predicted)
LogP (XLogP3-AA)6.5

The compound crystallizes as pale beige microcrystals and exhibits stability under inert storage conditions (-20°C) . Its tribasic nature allows for three successive deprotonation events, analogous to citric acid .

Biosynthesis and Natural Sources

Agaric acid is biosynthesized in basidiomycete fungi, particularly species within the Polyporaceae family. While the exact pathway remains unelucidated, isotopic labeling studies suggest a citrate-based elongation mechanism involving fatty acid synthases . The compound accumulates in fungal fruiting bodies, with extraction typically performed via ethanol or methanol maceration followed by chromatographic purification .

Pharmacological Effects and Mechanisms of Action

Mitochondrial Permeability Transition (MPT) Induction

Agaric acid is a potent inducer of mitochondrial permeability transition (MPT), a process linked to apoptotic signaling. It binds to the adenine nucleotide translocase (ANT), a key component of the mitochondrial permeability transition pore (mPTP), facilitating Ca²⁺ efflux, depolarization of the transmembrane potential (ΔΨ), and mitochondrial swelling . This activity is concentration-dependent, with EC₅₀ values in the micromolar range .

Table 2: Effects of Agaric Acid on Mitochondrial Parameters

ParameterEffectExperimental ModelReference
Ca²⁺ Efflux↑ 300% (10 μM Ag Ac)Rat liver mitochondria
ΔΨ CollapseComplete at 50 μMIsolated mitochondria
ROS Production↑ H₂O₂ by 2.5-foldHMC3 cells
Cytochrome c Release80% detachment (30 min exposure)In vitro assays

Lipid Metabolism Modulation

Agaric acid inhibits sterol synthesis by reducing citrate availability for acetyl-CoA carboxylase activation, thereby regulating fatty acid biosynthesis . This property has been exploited in studies exploring its antiperspirant and anti-hyperlipidemic effects .

Cytotoxic and Proinflammatory Activity

Recent studies demonstrate concentration-dependent cytotoxicity in cancer cell lines (IC₅₀: 25–50 μM), likely mediated through ROS overproduction and DNA damage . Paradoxically, agaric acid potentiates IL-8 secretion in microglial cells when co-administered with poly(I:C), suggesting immunomodulatory roles .

Applications in Research and Medicine

Experimental Uses

  • MPT Studies: Standard tool for investigating mPTP dynamics .

  • Lipid Metabolism Research: Used to probe citrate-dependent enzymatic pathways .

  • Neuroinflammation Models: Modulates microglial responses to viral RNA analogs .

SupplierPurityPrice (50 mg)Catalog Number
Sigma-Aldrich≥97%$85.4001387
TargetMol95%$66.00T6250
Santa Cruz Biotechnology98%$98.00sc-210767

Current Research Directions

  • Nanoparticle Delivery Systems: Encapsulation in liposomes to enhance bioavailability .

  • Cancer Adjuvant Therapy: Synergy with chemotherapeutics in glioblastoma models .

  • Neurodegenerative Diseases: Role in modulating microglial activation in Alzheimer’s models .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator